molecular formula C12H16O3 B13351398 1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol

1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol

Cat. No.: B13351398
M. Wt: 208.25 g/mol
InChI Key: DHJZFYKDXPABLS-UHFFFAOYSA-N
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Description

1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxymethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-(hydroxymethyl)phenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl and phenoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutane ring.

    Phenoxycyclobutane: A compound with a phenoxy group attached to the cyclobutane ring.

    Hydroxymethylphenol: A compound with a hydroxymethyl group attached to a phenol ring.

Uniqueness

1-((3-(Hydroxymethyl)phenoxy)methyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, hydroxymethyl group, and phenoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[[3-(hydroxymethyl)phenoxy]methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H16O3/c13-8-10-3-1-4-11(7-10)15-9-12(14)5-2-6-12/h1,3-4,7,13-14H,2,5-6,8-9H2

InChI Key

DHJZFYKDXPABLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=CC(=C2)CO)O

Origin of Product

United States

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